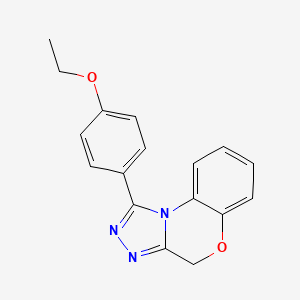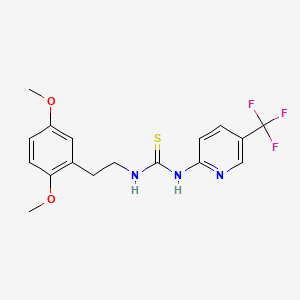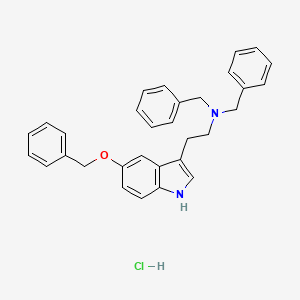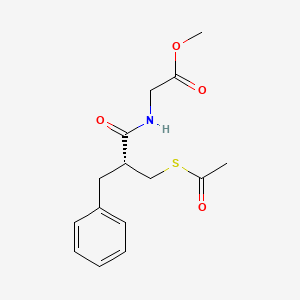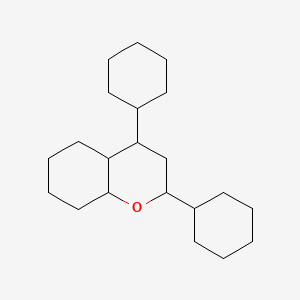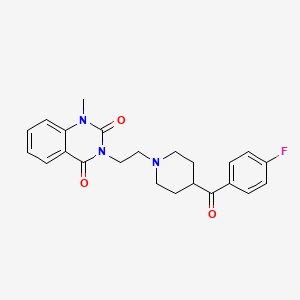
N-Methylketanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylketanserin is a chemical compound with the molecular formula C23H24FN3O3. It is a derivative of ketanserin, a selective 5-hydroxytryptamine (5-HT2) antagonist. This compound is primarily used in scientific research to study the serotonergic system, particularly the 5-HT2 receptor family .
Preparation Methods
The synthesis of N-Methylketanserin involves several steps. One common method includes the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
N-Methylketanserin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methylketanserin is widely used in scientific research to study the serotonergic system. It is used as a radioligand for serotonin 5-HT2 receptors in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain. Additionally, this compound has applications in studying the effects of serotonin on cardiovascular regulation and other physiological processes .
Mechanism of Action
N-Methylketanserin exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and cardiovascular function. By blocking the 5-HT2A receptor, this compound can modulate these processes and provide insights into the role of serotonin in different physiological and pathological conditions .
Comparison with Similar Compounds
N-Methylketanserin is similar to other 5-HT2A receptor antagonists, such as ketanserin and ritanserin. it is unique in its specific binding affinity and selectivity for the 5-HT2A receptor. This makes it a valuable tool in research for studying the serotonergic system and its role in various physiological processes . Other similar compounds include mianserin and cyproheptadine, which also target the 5-HT2A receptor but have different pharmacological profiles .
Properties
CAS No. |
76315-77-0 |
|---|---|
Molecular Formula |
C23H24FN3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3 |
InChI Key |
RXXNWPMGUQHBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


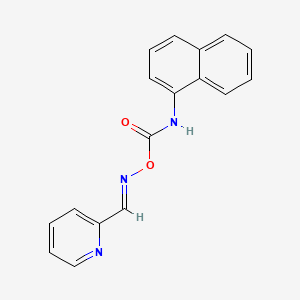
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
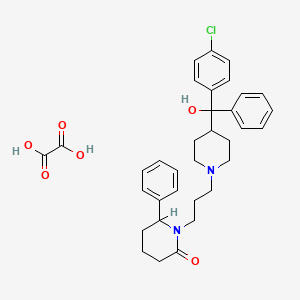
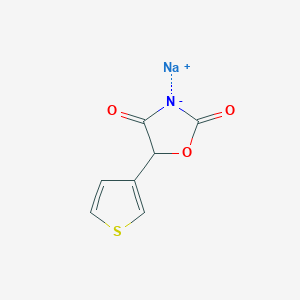
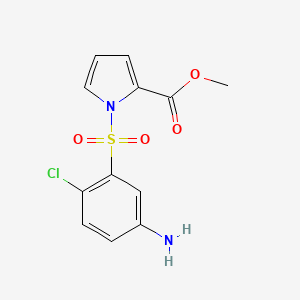
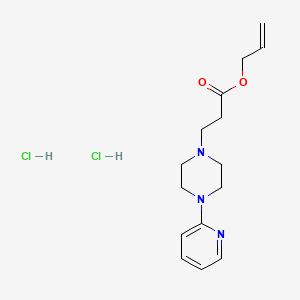
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
